
1-Benzyl-4-phenyl-4-piperidinol hydrochloride
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Overview
Description
1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a useful research compound. Its molecular formula is C18H22ClNO and its molecular weight is 303.8 g/mol. The purity is usually 95%.
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Biological Activity
1-Benzyl-4-phenyl-4-piperidinol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Structure and Formula
- IUPAC Name: this compound
- CAS Number: 88783-32-8
- Molecular Formula: C18H22ClN
- Molecular Weight: 303.83 g/mol
1. Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound (referred to as C1) using carrageenan-induced paw edema and cotton pellet granuloma tests. The results indicated that C1 significantly reduced inflammation:
Dose (mg/kg) | Paw Edema Reduction (%) | Indomethacin Reduction (%) |
---|---|---|
50 | 61.98 | 89.93 |
100 | 80.84 | - |
200 | 90.32 | - |
C1 demonstrated a dose-dependent reduction in paw edema, with the highest dose showing a notable effect compared to indomethacin, a standard anti-inflammatory drug .
2. Antiproliferative Activity
The antiproliferative effects were assessed using the cotton pellet test, where C1 exhibited a reduction in granuloma formation:
Compound | Dose (mg/kg) | Antiproliferative Effect (%) |
---|---|---|
C1 | 100 | 46.1 |
Indomethacin | 20 | 43.1 |
Both compounds significantly inhibited granuloma formation, suggesting potential applications in cancer therapy .
3. Neuropharmacological Effects
Research has shown that derivatives of piperidine, including C1, interact with dopamine receptors, indicating potential neuropharmacological activity. Studies have reported that compounds similar to C1 can act as ligands for dopamine receptors, influencing neurotransmitter activity and potentially offering therapeutic avenues for disorders like schizophrenia and Parkinson's disease .
The mechanism by which this compound exerts its biological effects involves interaction with various biological macromolecules:
- Inflammation Modulation: The compound likely inhibits pro-inflammatory cytokines and mediators, reducing vascular permeability and leukocyte infiltration during inflammation.
- Dopamine Receptor Interaction: It may bind to dopamine receptors, altering signaling pathways associated with mood regulation and motor control.
Case Studies
Case Study: Anti-inflammatory Activity in Animal Models
In a controlled study involving rats, administration of C1 at varying doses showed a significant decrease in inflammation markers compared to control groups receiving saline solutions. The study highlighted the compound's potential as a therapeutic agent for inflammatory conditions such as arthritis.
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of piperidine derivatives, including C1, in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting their potential role in treating neurodegenerative diseases.
Scientific Research Applications
Pharmacological Applications
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibit potent analgesic and anti-inflammatory effects. These compounds have been shown to act without the typical side effects associated with morphine-like analgesics. For instance, compounds within this class have been formulated into pharmaceutical preparations suitable for oral or parenteral administration, demonstrating efficacy in pain management without significant adverse reactions .
Mechanism of Action
The mechanism by which these compounds exert their analgesic effects involves modulation of pain pathways in the central nervous system. They interact with specific receptors, leading to reduced perception of pain stimuli. This property makes them valuable candidates for further development as therapeutic agents for chronic pain conditions.
Antiviral Activity
Influenza Virus Inhibition
Recent studies have highlighted the antiviral properties of 1-benzyl-4-phenyl-4-piperidinol hydrochloride derivatives against the H1N1 influenza virus. These compounds have been identified as inhibitors of the hemagglutinin fusion peptide interaction, which is crucial for viral entry into host cells. The research indicates that these compounds bind to a novel site on the hemagglutinin protein, preventing the fusion necessary for viral replication .
Case Study: Efficacy Against H1N1
A detailed study demonstrated that specific derivatives of 1-benzyl-4-phenyl-4-piperidinol exhibited significant antiviral activity in vitro. The binding interactions were characterized using computational modeling, revealing critical π-stacking interactions that enhance binding affinity and specificity towards the H1N1 virus .
Medicinal Chemistry
Drug Development Framework
The structural framework provided by 1-benzyl-4-phenyl-4-piperidinol is considered a "privileged structure" in drug design due to its ability to interact with various biological targets. This makes it a focal point for developing new therapeutic agents across multiple disease states, including cancer and neurological disorders .
Cancer Research
In cancer research, derivatives of this compound have shown promise as inhibitors of key enzymes involved in tumor growth and metastasis. For example, certain piperidine derivatives have been tested for their ability to inhibit cell growth in human breast and colorectal cancer cell lines, demonstrating IC50 values indicating potent activity .
Data Tables
Application Area | Compound Activity | Mechanism/Details |
---|---|---|
Analgesic | Potent analgesic | Modulates CNS pain pathways |
Anti-inflammatory | Reduces inflammation | Non-morphine-like side effects |
Antiviral | Inhibits H1N1 | Blocks hemagglutinin fusion |
Cancer Treatment | Inhibits tumor growth | Targets key metabolic enzymes |
Chemical Reactions Analysis
Alkylation Reactions
The tertiary alcohol group and aromatic benzyl substituent facilitate nucleophilic substitution reactions. Key examples include:
-
In synthesis pathways, alkylation with benzyl bromide under basic conditions (e.g., K₂CO₃) introduces aromatic substituents, critical for enhancing lipophilicity .
-
Butylation via Grignard reagents (e.g., butyl lithium) modifies the 4-position, as demonstrated in the preparation of 4-butyl-4-piperidinol .
Acylation Reactions
The hydroxyl group undergoes acylation to form esters or amides:
-
Acylation improves stability for pharmacological applications .
-
Thionyl chloride is used to activate carboxylic acids for subsequent amidation (e.g., conversion to 4-piperidinecarboxamide) .
Catalytic Debenzylation
The N-benzyl group is selectively removed via hydrogenolysis:
Catalyst | Conditions | Product | Yield | Source |
---|---|---|---|---|
Pd/C (10%) | H₂ (50 psi), MeOH, 60°C | 4-Phenyl-4-piperidinol | 95% |
-
This step is pivotal for generating intermediates in antiviral drug synthesis .
-
Reaction time and catalyst loading are optimized to prevent over-reduction .
Salt Formation and Acid-Base Reactions
The hydrochloride salt form enhances solubility for biological assays:
Base | Conditions | Product | Application | Source |
---|---|---|---|---|
NaOH (10%) | MeOH, reflux | Free base (neutral form) | Further derivatization | |
HCl (gaseous) | EtOAc, RT | Hydrochloride salt recovery | Purification |
-
The free base reacts with carbonyl compounds (e.g., aldehydes) to form imines, enabling bioconjugation .
Biological Activity and Target Interactions
Structural studies reveal interactions with viral fusion peptides:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Benzyl-4-phenyl-4-piperidinol hydrochloride in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or handling powdered forms .
- First Aid :
- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
- Ingestion : Rinse mouth (if conscious) and seek medical attention immediately .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. How is this compound synthesized, and what are the key intermediates?
- Methodological Answer :
- Synthetic Route :
Benzylation : React piperidine with benzyl chloride under basic conditions (e.g., K₂CO₃) to form 1-benzylpiperidine .
Functionalization : Introduce phenyl and hydroxyl groups via nucleophilic substitution or oxidation. For example, use phenylmagnesium bromide for aryl addition .
Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .
- Key Intermediates : 1-Benzylpiperidine, 4-phenyl-4-piperidinol .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–7.4 ppm for benzyl aromatic protons) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of methanol:buffer (65:35) .
- Mass Spectrometry : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 296.2) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of this compound?
- Methodological Answer :
- Parameter Screening :
- Temperature : Conduct reactions at 0–5°C for benzylation to minimize side products .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency .
- Workup : Extract intermediates with dichloromethane and dry over MgSO₄ to improve yield .
- Validation : Compare yields across 3–5 trials using HPLC to identify optimal conditions .
Q. What strategies resolve contradictions in biological activity data for piperidine derivatives like this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .
- Control Experiments : Include positive controls (e.g., known receptor antagonists) and validate with orthogonal assays (e.g., SPR vs. fluorescence) .
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity trends .
Q. How do researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Thermal Stability : Incubate samples at 40°C/75% RH for 4 weeks; analyze via TLC for decomposition .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy for absorbance shifts .
- Long-Term Stability : Store at -20°C and test monthly for 12 months using NMR to detect structural changes .
Q. What computational methods predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular Docking : Simulate binding to target receptors (e.g., opioid or sigma receptors) with AutoDock Vina .
- Validation : Correlate predictions with in vitro assays (e.g., Caco-2 permeability models) .
Properties
CAS No. |
88783-32-8 |
---|---|
Molecular Formula |
C18H22ClNO |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-benzyl-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(17-9-5-2-6-10-17)11-13-19(14-12-18)15-16-7-3-1-4-8-16;/h1-10,20H,11-15H2;1H |
InChI Key |
CHTOBNYJEQFCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=CC=CC=C3.Cl |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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